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Abstract
N-Butylpentanamide, a secondary amide, holds significance in various chemical research and

development sectors. This guide provides a comprehensive overview of its IUPAC

nomenclature, chemical structure, physicochemical properties, and a detailed experimental

protocol for its synthesis. Spectroscopic data are presented to aid in its characterization.

Furthermore, this document includes graphical representations of its nomenclature logic and a

typical synthetic workflow to facilitate a deeper understanding for researchers and

professionals in drug development and chemical synthesis.

IUPAC Name and Chemical Structure
The unequivocally established IUPAC name for the compound commonly known as n-
Butylpentanamide is N-butylpentanamide.[1] This name is derived following the systematic

nomenclature rules for amides. The "pentanamide" portion indicates a five-carbon acyl group

(pentanoyl group) derived from pentanoic acid, where the hydroxyl group of the carboxylic acid

is replaced by a nitrogen atom. The "N-butyl" prefix specifies that a butyl group is substituted

onto the nitrogen atom of the amide.
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The chemical structure of N-butylpentanamide is characterized by a nine-carbon aliphatic

chain with a central amide functional group.

Key Structural Identifiers:

Molecular Formula: C₉H₁₉NO[1]

SMILES: CCCCC(=O)NCCCC[1]

InChIKey: PKOPLDUHARSIKV-UHFFFAOYSA-N[1]

N-butylpentanamide

CH₃ CH₂ CH₂ CH₂ C=O N-H CH₂ CH₂ CH₂ CH₃

Click to download full resolution via product page

Figure 1: Chemical structure of N-butylpentanamide.

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of N-butylpentanamide
is provided below. These data are crucial for its identification, characterization, and application

in various experimental settings.

Table 1: Physicochemical Properties of N-butylpentanamide
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Property Value Source

Molecular Weight 157.25 g/mol [1]

XLogP3 2.2 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Rotatable Bond Count 6 [1]

Exact Mass 157.146664230 Da [1]

Kovats Retention Index

(Standard non-polar)
1338 [1]

Table 2: Spectroscopic Data of N-butylpentanamide
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Technique Data Source

¹H NMR

Predicted chemical shifts: δ ~

0.9 (t, 6H), 1.2-1.6 (m, 8H), 2.1

(t, 2H), 3.2 (q, 2H), 5.5 (br s,

1H)

General NMR prediction

¹³C NMR

A ¹³C NMR spectrum is

available on PubChem, though

specific peak values are not

tabulated.

[1]

FTIR (cm⁻¹)

C=O Stretch (Amide I): 1640–

1680 (Strong), N-H Stretch:

3300–3400 (Medium), N-H

Bend (Amide II): ~1550

(Medium), Aliphatic C-H

Stretch: 2850–2960 (Medium)

General spectroscopic data

Mass Spec.

Molecular Ion [M]⁺: m/z 157,

Protonated Molecular Ion

[M+H]⁺: m/z 158. Common

fragments from α-cleavage.

[2]

Experimental Protocol: Synthesis of N-
Butylpentanamide
The following protocol outlines a standard laboratory procedure for the synthesis of N-
butylpentanamide via the acylation of n-butylamine with pentanoyl chloride. This method is a

common and efficient way to form the amide bond.

Materials
Pentanoyl chloride

n-Butylamine

Triethylamine (or another suitable base)
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Anhydrous dichloromethane (or other suitable aprotic solvent)

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-

butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous

dichloromethane.

Cool the solution to 0 °C in an ice bath with continuous stirring.

Slowly add pentanoyl chloride (1.0 equivalent) dropwise to the cooled amine solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

continue stirring for 2-4 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M

HCl, saturated aqueous NaHCO₃, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain

the crude N-butylpentanamide.

The crude product can be further purified by column chromatography or distillation.
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Synthesis Workflow

Dissolve n-butylamine and triethylamine in DCM

Cool to 0°C

Add pentanoyl chloride dropwise

Warm to RT and stir for 2-4h

Monitor reaction by TLC

Quench with water

Upon completion

Aqueous work-up (HCl, NaHCO₃, Brine)

Dry organic layer (MgSO₄)

Filter and concentrate

Purify crude product
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Figure 2: Experimental workflow for the synthesis of N-butylpentanamide.
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Signaling Pathways and Logical Relationships
IUPAC Nomenclature Logic
The naming of N-butylpentanamide follows a clear hierarchical logic based on the structure of

the molecule.

IUPAC Nomenclature Derivation

Identify principal functional group: Amide

Identify parent acyl chain: 5 carbons -> Pentanoyl Identify substituent on Nitrogen: Butyl group

Determine parent amide name: Pentanamide

Combine to form final name: N-butylpentanamide

Specify location of substituent: N-

Click to download full resolution via product page

Figure 3: Logical flow for the IUPAC naming of N-butylpentanamide.

Conclusion
This technical guide provides essential information regarding N-butylpentanamide for

researchers and professionals in the chemical and pharmaceutical sciences. The detailed

breakdown of its nomenclature, structure, properties, and a reliable synthesis protocol serves

as a valuable resource for laboratory applications. The inclusion of graphical representations of

the nomenclature logic and experimental workflow aims to enhance the practical understanding

and application of this information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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